molecular formula C22H16ClN3O6S B4302764 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

Cat. No. B4302764
M. Wt: 485.9 g/mol
InChI Key: LFZLFCBTYAENBJ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as CDNI, is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of indoline, which is a heterocyclic organic compound that consists of a six-membered ring with nitrogen as a part of the ring. CDNI has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism Of Action

3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to interact with thiols in biological systems, which results in the formation of a highly fluorescent product. The mechanism of action involves the nucleophilic addition of the thiol to the imine group of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, which results in the formation of a stable adduct. This reaction is reversible, and the adduct can be easily cleaved by reducing agents.

Biochemical And Physiological Effects

3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to have minimal toxicity in biological systems. It has been used in various studies to investigate the role of thiols and nitric oxide in biological systems. 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has also been used as a photosensitizer in photodynamic therapy, which has shown promising results in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is its high selectivity for thiols in biological systems. This makes it an ideal probe for detecting the presence of thiols in complex biological systems. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to have minimal toxicity in biological systems, which makes it a safe compound to use in scientific research.
One of the limitations of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is its limited solubility in aqueous solutions. This can make it difficult to use in certain biological systems. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has a short half-life in biological systems, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the use of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in scientific research. One potential direction is the use of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline as a fluorescent probe for the detection of thiols in living cells. Another potential direction is the use of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline could be used to study the role of nitric oxide in biological systems. Overall, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a promising compound that has the potential to be used in a wide range of scientific research applications.

Scientific Research Applications

3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe to detect the presence of thiols in biological systems. 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has also been used to study the role of nitric oxide in biological systems. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been used as a photosensitizer in photodynamic therapy, which is a treatment for cancer.

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLFCBTYAENBJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)Cl)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)Cl)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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